molecular formula C14H10F3N5O2 B1684085 Walrycin B

Walrycin B

カタログ番号: B1684085
分子量: 337.26 g/mol
InChIキー: XRVMPTWWKLKLPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

ワルリシン B の合成には、ピリミド [5,4-e] [1,2,4] トリアジン -5,7-ジオンコア構造の形成が伴います。主な手順には次のものがあります。

工業生産方法

ワルリシン B の工業生産には、収率と純度を最大にするために合成経路の最適化が伴う可能性があります。 これには、最も効率的な反応条件と触媒を特定するために、ハイスループットスクリーニング方法を使用することが含まれます .

化学反応の分析

反応の種類

ワルリシン B は、次のものを含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

    酸化剤: 過マンガン酸カリウムや三酸化クロムなど。

    還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなど。

    置換試薬: ハロゲンやアルキル化剤など.

主な製品

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、一方還元はアルコールまたはアミンを生成する可能性があります .

科学研究の応用

ワルリシン B は、次のものを含む、幅広い科学研究の応用を持っています。

科学的研究の応用

Walrycin B is a chemical compound with noted antibacterial and anticancer properties . Research indicates that it interacts with multiple biological targets, including WalR response regulators in bacteria, separase in human cells, and viral proteases .

Antibacterial Applications

This compound has demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus . It functions as an inhibitor of the WalR response regulator, which is involved in various crucial bacterial activities . Specifically, studies have shown that walrycins affect the expression of WalR regulon genes, leading to bactericidal effects, such as the formation of elongated, aseptate filaments in B. subtilis and large aggregates in S. aureus .

Walrycin A, a related compound, has been identified as an activator of the human pregnane X receptor (PXR), which regulates the expression of genes involved in the metabolism and excretion of harmful chemicals . Studies indicate that walrycin A can activate PXR as effectively as rifampicin, a reference PXR agonist, and may synergistically impact human hepatoma cell viability when combined with rifampicin .

Anticancer Applications

This compound functions as a separase inhibitor with anticancer properties . Separase, a cysteine protease, is critical for chromosome segregation during cell division . this compound and its analogs can induce cell cycle arrest at the M phase, activate apoptosis, and cause cell death in mitosis .

In a study using a mouse xenograft model, this compound showed significant antitumor efficacy with minimal side effects, highlighting its therapeutic potential for cancer treatment . It has been found to bind to the active site of separase, competing with substrates for binding .

Antiviral Applications

This compound has been identified as an inhibitor of SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication . In enzyme assays, this compound exhibited an IC50 value of 0.26 μM, indicating potent inhibitory activity . Cell-based studies have demonstrated that this compound can rescue cells from SARS-CoV-2-induced cytopathic effects, although it also showed some toxicity at higher concentrations .

However, this compound has also been shown to destabilize the PLpro-NAB protein in the presence of dithiothreitol (DTT), suggesting redox-sensitivity . Further research indicates that this compound can modify the catalytic cysteine of PLpro in the presence of DTT, leading to oxidation .

Data Tables

Table 1: Antibacterial Activity of this compound

OrganismEffectReference
Bacillus subtilisInhibits WalR activity, induces filament formation
Staphylococcus aureusInhibits WalR activity, induces aggregate formation

Table 2: Anticancer Activity of this compound

TargetEffectReference
SeparaseInhibitor; binds to active site
Cell CycleArrests at M phase
ApoptosisActivates apoptosis
TumorsExhibits antitumor efficacy in mouse xenograft model

Table 3: Antiviral Activity of this compound

TargetIC50 (μM)EffectReference
SARS-CoV-2 3CLpro0.26Inhibits enzyme activity
SARS-CoV-2 CPE3.55Rescues cells from cytopathic effects (51.43% efficacy)

Case Study 1: this compound as a Separase Inhibitor in Cancer Therapy

This compound was identified through high-throughput screening as a potent inhibitor of human separase . The compound binds to the active site of separase, preventing it from cleaving the kleisin subunit of cohesin, which is essential for chromosome segregation . In a mouse xenograft model, this compound demonstrated significant antitumor efficacy with minimal side effects .

Case Study 2: this compound Targeting SARS-CoV-2 Protease

作用機序

ワルリシン B は、細菌の生存に不可欠な WalR 応答調節因子を阻害することによって効果を発揮します。この阻害は、WalK / WalR 二成分シグナル伝達システムを破壊し、WalR レギュロン遺伝子の発現の変化につながります。 これは、枯草菌では長い無隔壁フィラメントの形成、黄色ブドウ球菌では大きな凝集体の形成など、WalK / WalR システムを枯渇させた細胞に一致する表現型をもたらします さらに、ワルリシン B は、ウイルス複製に不可欠な SARS-CoV-2 3CL プロテアーゼを阻害します .

類似化合物の比較

ワルリシン B は、その抗菌と抗ウイルスの二重の活性のためにユニークです。類似の化合物には次のものがあります。

ワルリシン B は、細菌とウイルスの両方の標的に対して強力な活性を示すため、研究と潜在的な治療用途にとって貴重な化合物となっています .

生物活性

Walrycin B, a compound derived from the phytotoxin toxoflavin produced by Burkholderia glumae, has gained attention for its diverse biological activities, particularly its antibacterial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

This compound is chemically characterized as 1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione. Its mechanism of action primarily involves the inhibition of the WalR response regulator in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. By targeting the WalK/WalR two-component signal transduction system, this compound disrupts bacterial cell viability and induces phenotypic changes including filamentation and aggregation in these organisms .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains of bacteria. The compound's ability to inhibit the WalR system is crucial for its bactericidal effects. In studies, it was shown to cause long aseptate filaments in B. subtilis and large aggregates in S. aureus, indicating a strong disruption of normal cellular processes .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Bacillus subtilis0.5 μg/mLInhibition of WalR response regulator
Staphylococcus aureus0.25 μg/mLInduction of filamentation and aggregation

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against SARS-CoV-2. It has been identified as a potent inhibitor of the viral 3CL protease (Mpro), with an IC50 value of 0.26 μM, making it one of the most effective compounds in this category . The compound was shown to rescue cells from cytopathic effects induced by SARS-CoV-2 with an efficacy rate of approximately 51.43% .

Table 2: Antiviral Activity Metrics for this compound

Compound NameIC50 (μM)Max Response (%)EC50 (μM)Efficacy (%)CC50 (μM)Cytotoxicity (%)
This compound0.2686.63.5551.434.2599.67

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study focusing on the antibacterial properties of this compound, it was found that the compound effectively inhibited growth in methicillin-resistant strains, demonstrating its potential as a therapeutic agent in treating resistant bacterial infections .
  • Antiviral Screening : A high-throughput screening identified this compound among several compounds that inhibited SARS-CoV-2 replication by targeting its main protease . The study emphasized its potential for further development as an antiviral drug.
  • Cell Cycle Arrest : Research indicated that this compound acts as a separase inhibitor, causing cell cycle arrest at the M phase in cancer cells, which suggests its potential application in cancer therapy .

特性

IUPAC Name

1,6-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)14(15,16)17/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVMPTWWKLKLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Walrycin B
Reactant of Route 2
Walrycin B
Reactant of Route 3
Reactant of Route 3
Walrycin B
Reactant of Route 4
Reactant of Route 4
Walrycin B
Reactant of Route 5
Reactant of Route 5
Walrycin B
Reactant of Route 6
Walrycin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。